molecular formula C11H11ClOS B13851031 5-(2-Chloroethoxy)-3-methyl-1-benzothiophene

5-(2-Chloroethoxy)-3-methyl-1-benzothiophene

Cat. No.: B13851031
M. Wt: 226.72 g/mol
InChI Key: YQCJMURFNITYEE-UHFFFAOYSA-N
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Description

5-(2-Chloroethoxy)-3-methyl-1-benzothiophene is an organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a 2-chloroethoxy group and a methyl group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethoxy)-3-methyl-1-benzothiophene typically involves the introduction of the 2-chloroethoxy group and the methyl group onto the benzothiophene core. One common method involves the reaction of 3-methylbenzothiophene with 2-chloroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the benzothiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethoxy)-3-methyl-1-benzothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzothiophenes .

Scientific Research Applications

5-(2-Chloroethoxy)-3-methyl-1-benzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chloroethoxy)-3-methyl-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2-chloroethoxy group can influence the compound’s binding affinity and selectivity for these targets. The molecular pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11ClOS

Molecular Weight

226.72 g/mol

IUPAC Name

5-(2-chloroethoxy)-3-methyl-1-benzothiophene

InChI

InChI=1S/C11H11ClOS/c1-8-7-14-11-3-2-9(6-10(8)11)13-5-4-12/h2-3,6-7H,4-5H2,1H3

InChI Key

YQCJMURFNITYEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)OCCCl

Origin of Product

United States

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